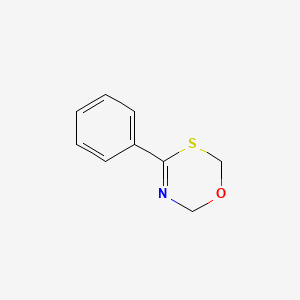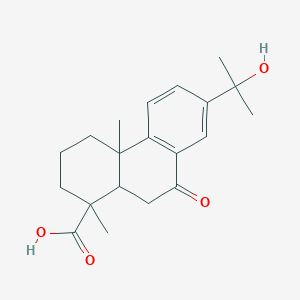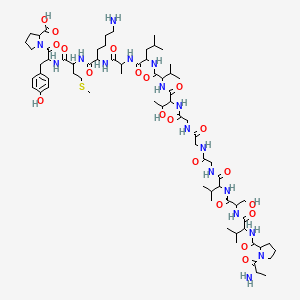![molecular formula C7H14ClNO2 B12310386 rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride](/img/structure/B12310386.png)
rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride is a chemical compound with a complex structure that includes a hexahydro-furo-pyrrol ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride typically involves multiple steps. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the hexahydro-furo-pyrrol ring system: This step often involves cyclization reactions using appropriate precursors.
Introduction of the methanol group: This can be achieved through various methods, such as reduction of a corresponding aldehyde or ketone.
Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the ring system or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methanol group or the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.
Medicine: It could be investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methylammonium lead halide: This compound has a similar complex structure and is used in various applications, including solar cells and light-emitting diodes.
Adapalene Related Compound E: Another complex molecule used in pharmaceutical applications.
Vanillin acetate: A simpler compound with applications in flavoring and fragrance industries.
Uniqueness
rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride is unique due to its specific ring system and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H14ClNO2 |
|---|---|
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrol-5-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c9-4-5-3-7-6(8-5)1-2-10-7;/h5-9H,1-4H2;1H |
Clave InChI |
DEZYZIKDQIJSNA-UHFFFAOYSA-N |
SMILES canónico |
C1COC2C1NC(C2)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, cis](/img/structure/B12310309.png)


![3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B12310326.png)



![Methyl 2-[(oxetan-3-yl)amino]propanoate](/img/structure/B12310344.png)

![11-hydroxy-8-methoxy-4-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzo[h][2]benzoxepin-1-one](/img/structure/B12310360.png)




